Paraxanthine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cognitive Enhancement:

- Improved Cognition, Memory, and Attention: Studies suggest that paraxanthine may improve cognitive function, short-term memory, and sustained attention in healthy adults []. This effect appears to be comparable to that of caffeine, but with potentially fewer side effects [].

Mechanisms of Action:

- Dopamine Release: Research indicates that paraxanthine, unlike caffeine, can directly increase dopamine levels in the brain, potentially contributing to its cognitive benefits [].

Safety and Comparison to Caffeine:

- Reduced Side Effects: Compared to caffeine, paraxanthine seems to have a milder effect on the nervous system, leading to fewer side effects like anxiety and jitteriness []. Additionally, studies suggest lower embryo and cellular toxicity associated with paraxanthine compared to caffeine [].

Current Research and Limitations:

- Limited Human Studies: Most existing research on paraxanthine's benefits is based on preliminary studies with small sample sizes and primarily focuses on healthy adults [, ]. Further research with larger and more diverse populations is necessary to confirm these findings.

- Dosage Optimization: Determining the optimal dosage of paraxanthine for different applications and individuals requires further investigation [].

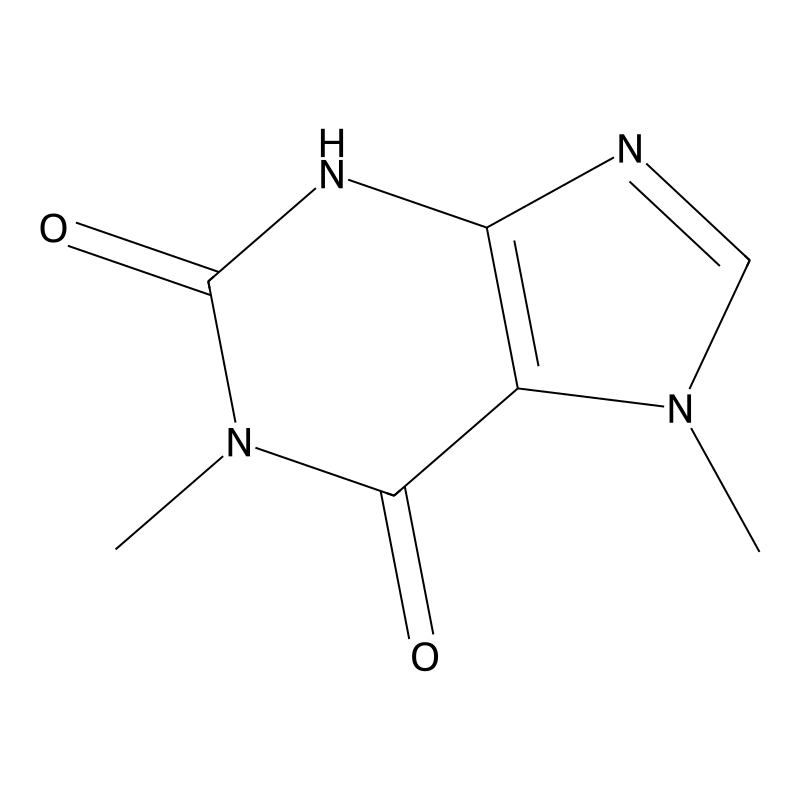

Paraxanthine, chemically known as 1,7-dimethylxanthine, is a key metabolite of caffeine, theobromine, and theophylline. It is primarily produced in the human body through the demethylation of caffeine via the enzyme cytochrome P450 1A2, which removes a methyl group from caffeine at the N3 position. Approximately 84% of ingested caffeine is converted to paraxanthine shortly after consumption. Paraxanthine is found in various organisms, including humans, and plays a significant role in various physiological processes due to its stimulant properties similar to those of caffeine .

Paraxanthine's mechanism of action is still being explored, but it is believed to interact with adenosine receptors in the brain. Adenosine is a neurotransmitter that promotes relaxation and sleepiness. By blocking adenosine receptors, paraxanthine may elevate alertness and cognitive function, similar to caffeine []. However, unlike caffeine, paraxanthine might have a weaker effect on these receptors, potentially leading to milder side effects [].

Paraxanthine is generally considered safe, and the FDA has classified it as GRAS (Generally Recognized As Safe) []. However, as with any substance, caution is advised. Since research is ongoing, a definitive picture of its safety profile is still emerging. More studies are needed to determine potential interactions with medications or effects on specific health conditions.

Paraxanthine undergoes several metabolic transformations in the body. Key reactions include:

- Demethylation: Paraxanthine can be further demethylated to 7-methylxanthine and subsequently to xanthine.

- Oxidation: It can be oxidized by cytochrome P450 enzymes (CYP2A6 and CYP1A2) into 1,7-dimethyluric acid.

- N-acetylation: Paraxanthine can react with acetyl-CoA to form 5-acetylamino-6-formylamino-3-methyluracil, which can further decompose non-enzymatically .

Paraxanthine exhibits various biological activities:

- Adenosine Receptor Antagonism: It acts as an antagonist of adenosine receptors (A1 and A2A), which contributes to its stimulant effects. Its binding affinity is slightly stronger than that of caffeine for certain receptor subtypes.

- Phosphodiesterase Inhibition: Paraxanthine selectively inhibits phosphodiesterase type 9 (PDE9), leading to increased intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which enhances neurotransmitter release such as dopamine and glutamate.

- Muscle Ion Transport: Unlike caffeine, paraxanthine acts as an effector for sodium-potassium ATPase, promoting potassium ion transport into muscle tissues and increasing calcium ion concentration .

Paraxanthine can be synthesized through various methods:

- Biological Synthesis: The primary pathway involves the metabolism of caffeine in the liver using cytochrome P450 enzymes.

- Chemical Synthesis: Laboratory synthesis may involve methylation reactions on xanthine derivatives or other synthetic pathways that utilize paraxanthine as an intermediate .

Paraxanthine has several applications:

- Research Molecule: It is used in pharmacological studies due to its role as a phosphodiesterase inhibitor and adenosine receptor antagonist.

- Potential Therapeutics: Its unique properties suggest potential uses in treating conditions related to cognitive function and muscle performance enhancement .

Paraxanthine's interactions with other substances are significant:

- Drug Interactions: As it is metabolized by the same liver enzymes that process many medications, there may be interactions with drugs metabolized by cytochrome P450 enzymes. This is particularly relevant for medications affecting central nervous system functions or cardiovascular health.

- Physiological Effects: Studies indicate that paraxanthine may influence lipid profiles, including triglycerides and cholesterol levels, although more research is needed to clarify these effects .

Paraxanthine shares structural similarities with several other methylxanthines. Below is a comparison highlighting its uniqueness:

Paraxanthine's unique structure with two methyl groups at positions one and seven distinguishes it from other methylxanthines. This structural difference influences its pharmacological properties and biological activity compared to caffeine and its other metabolites.

Paraxanthine belongs to the class of organic compounds known as xanthines, which are purine derivatives with ketone groups at positions 2 and 6 of the purine ring. Its systematic IUPAC name is 1,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, and its molecular formula is C₇H₈N₄O₂ (molecular weight: 180.16 g/mol). The compound is structurally characterized by methyl groups at the N1 and N7 positions, distinguishing it from caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine).

| Property | Value |

|---|---|

| CAS Number | 611-59-6 |

| PubChem CID | 4687 |

| SMILES | CN1C=NC2=C1C(=O)N(C)C(=O)N2 |

| Solubility (Water) | 9.13 mg/mL |

| logP | -0.63 |

Historical Context and Discovery

Paraxanthine was first identified as a metabolite of caffeine in the mid-20th century. Early studies in the 1970s–1980s elucidated its role in caffeine metabolism, revealing that approximately 84% of ingested caffeine is converted into paraxanthine via hepatic cytochrome P450 1A2 (CYP1A2). Unlike caffeine, paraxanthine is not naturally synthesized by plants but is produced endogenously in animals and certain bacteria.

Structural Characteristics and Relationship to Xanthine Family

The xanthine family comprises purine-based alkaloids with varying methyl substitutions. Paraxanthine’s structure (Figure 1) features methyl groups at positions 1 and 7, conferring unique receptor-binding properties compared to caffeine and theophylline.

Key structural comparisons:

- Caffeine: 1,3,7-trimethylxanthine.

- Theobromine: 3,7-dimethylxanthine.

- Theophylline: 1,3-dimethylxanthine.

Paraxanthine’s planar purine ring system allows for interactions with adenosine receptors and phosphodiesterases (PDEs), influencing its pharmacological activity.

Occurrence and Natural Distribution

Paraxanthine is absent in plants but is ubiquitously found in animals as a caffeine metabolite. In humans, it reaches peak plasma concentrations within 1–2 hours post-caffeine ingestion and has a half-life of 3.1 hours. Bacterial species such as Pseudomonas putida also metabolize caffeine into paraxanthine, highlighting its ecological significance.

Molecular Structure and Chemical Formula (C7H8N4O2)

Paraxanthine, systematically known as 1,7-dimethyl-3H-purine-2,6-dione, is a methylated xanthine derivative with the molecular formula C7H8N4O2 [1] [2] [3]. The compound has a molecular weight of 180.167 grams per mole and exists as an isomer of theophylline and theobromine [1] [5]. The molecular structure features a purine ring system consisting of fused pyrimidine and imidazole rings, with two methyl groups positioned at the N1 and N7 nitrogen atoms [3] [5] [8].

The International Union of Pure and Applied Chemistry name for this compound is 1,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione [5] [8]. The Chemical Abstracts Service registry number is 611-59-6 [2] [5] [6]. The structure contains hydrogen bond acceptor sites at the carbonyl oxygen atoms and a hydrogen bond donor site at the N3 position [39]. The compound exhibits zero rotatable bonds due to its rigid purine framework [39].

Physical Properties

Physical State and Appearance

Paraxanthine exists as a white crystalline solid at standard temperature and pressure [31]. The compound appears as a white crystalline powder with characteristic physical properties that distinguish it from other xanthine derivatives [31]. The crystalline nature of the compound contributes to its stability and handling characteristics in laboratory and industrial applications.

Melting Point Characteristics (351-352°C)

The melting point of paraxanthine is well-established at 351-352°C, representing a relatively high thermal stability for an organic compound [1] [9] [13]. This melting point range has been consistently reported across multiple databases and experimental studies [9] . The narrow temperature range indicates good purity and crystalline uniformity of the compound. The high melting point reflects strong intermolecular interactions within the crystal lattice structure.

Solubility Profile

Paraxanthine demonstrates limited solubility in aqueous solutions, requiring specialized solvent systems for optimal dissolution [11] [14]. The compound is sparingly soluble in aqueous buffers, with maximum solubility achieved through initial dissolution in dimethyl sulfoxide followed by dilution with aqueous buffer systems [11]. Specifically, paraxanthine achieves approximately 0.25 milligrams per milliliter solubility in a 1:3 solution of dimethyl sulfoxide to phosphate-buffered saline at pH 7.2 [11].

In organic solvents, paraxanthine shows enhanced solubility characteristics [11]. The compound demonstrates solubility of approximately 0.5 milligrams per milliliter in ethanol, 30 milligrams per milliliter in dimethyl sulfoxide, and 20 milligrams per milliliter in dimethyl formamide [11]. Research indicates that paraxanthine exhibits lower water solubility compared to caffeine, despite having fewer methyl groups and the presence of a hydrogen bond donor [14].

Dissociation Constants

The acid dissociation constants of paraxanthine have been investigated through computational methods and experimental approaches [12]. Research indicates that paraxanthine exists as an extremely weak basic compound, essentially neutral based on its acid dissociation constant values [13]. The compound demonstrates minimal ionization under physiological pH conditions, contributing to its chemical stability in biological systems.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about paraxanthine in solution [16] [17] [18]. Proton nuclear magnetic resonance spectroscopy at 500 megahertz in deuterium oxide has been successfully employed to characterize the compound [16]. The spectrum reveals characteristic chemical shifts corresponding to the methyl groups at positions N1 and N7, as well as the aromatic proton at position C8 [16].

Advanced nuclear magnetic resonance techniques, including 1H-14N nuclear magnetic resonance-nuclear quadrupole resonance double resonance spectroscopy, have been applied to investigate paraxanthine structure [18]. These methods demonstrate high sensitivity to changes in the local chemical environment and provide insights into molecular dynamics [18]. The nuclear magnetic resonance data confirms the presence of four chemically inequivalent nitrogen sites within the paraxanthine molecule [18].

Mass Spectrometry Characteristics

Mass spectrometry analysis of paraxanthine reveals distinctive fragmentation patterns that facilitate structural identification [19] [22] [24]. The protonated molecular ion appears at mass-to-charge ratio 181.0731, corresponding to the molecular formula C7H9N4O2 [24] [25]. The primary fragmentation pathway involves loss of an isocyanate group, producing a fragment at mass-to-charge ratio 124.0510 [24] [25].

Liquid chromatography coupled with tandem mass spectrometry provides sensitive detection capabilities for paraxanthine analysis [19] [22]. The method employs multiple reaction monitoring transitions, utilizing the precursor ion at mass-to-charge ratio 181.0 and product ion at mass-to-charge ratio 124.3 [19]. Advanced mass spectrometry techniques have achieved detection limits as low as 0.1 picograms, representing significant improvements over previous analytical methods [36].

UV/Visible Absorption Spectra in Aqueous Solution

Ultraviolet and visible absorption spectroscopy of paraxanthine in aqueous solution has been extensively studied through both experimental and computational approaches [20] [23]. The compound exhibits characteristic absorption maxima at 269 nanometers [11]. Detailed computational analysis using quantum mechanical and molecular mechanics models has provided insights into the electronic transitions responsible for the observed absorption patterns [20] [23].

Research demonstrates that the ultraviolet and visible spectra of paraxanthine are significantly influenced by solute-solvent interactions in aqueous environments [20] [23]. The spectral characteristics reflect contributions from electrostatic interactions, polarization effects, and hydrogen bonding between paraxanthine and water molecules [20] [23]. These interactions modify the electronic structure and transition energies compared to gas-phase calculations.

Collision Cross Section Measurements

Collision cross section measurements provide valuable information about the three-dimensional structure and conformational behavior of paraxanthine in the gas phase [2] [24] [25]. Experimental determinations using drift tube ion mobility spectrometry with nitrogen as buffer gas have yielded collision cross section values ranging from 130.85 to 149.5 square angstroms depending on the ionization method and instrumental conditions [2].

Specific collision cross section values have been reported for different ionization states of paraxanthine [2]. The protonated molecular ion demonstrates a collision cross section of 134.2 square angstroms using drift tube measurements with nitrogen buffer gas under atmospheric pressure chemical ionization conditions [2]. Sodium adduct ions exhibit larger collision cross sections of 149.5 square angstroms, reflecting the increased molecular volume associated with cation coordination [2].

Advanced ion mobility studies have revealed the presence of multiple conformational forms of paraxanthine in the gas phase [24] [25]. These investigations demonstrate the existence of protomeric equilibria between different tautomeric structures, with collision cross section measurements confirming structural differences between oxygen-protonated and nitrogen-protonated forms [24] [25].

Crystalline Structure and Structural Disorder

Structural Arrangement and Packing

The crystalline structure of paraxanthine exhibits characteristic features typical of purine derivatives, with molecules arranged in a three-dimensional lattice stabilized by multiple non-covalent interactions [28] [34]. X-ray crystallographic studies reveal that paraxanthine molecules adopt a planar conformation with the purine ring system maintaining planarity throughout the crystal structure [28] [34].

Crystal packing analysis demonstrates the formation of distinct molecular layers within the crystal lattice [28] [34]. The arrangement is characterized by the formation of hydrogen-bonded networks that extend throughout the three-dimensional structure [28] [34]. These networks involve both the hydrogen bond donor site at N3 and the hydrogen bond acceptor sites at the carbonyl oxygen atoms [28] [34].

Methyl Group Conformations at N(7)

Detailed structural investigations have revealed significant conformational flexibility associated with the methyl group at the N7 position [18] [29]. Nuclear magnetic resonance and computational studies demonstrate that this methyl group exhibits rotational dynamics that contribute to structural disorder within the crystal lattice [18]. The N7 methyl group shows larger crystal voids compared to the N1 methyl group, providing pathways for conformational mobility [18].

Theoretical calculations indicate that hyperconjugation effects strongly influence the electron density distribution in the five-membered ring portion of the purine system [18]. These electronic effects are directly related to the rotational barrier of the N7 methyl group and contribute to the observed structural disorder [18]. The methyl group rotation affects the eigenvalues and eigenvectors of the electric field gradient tensor, leading to measurable changes in nuclear quadrupole resonance parameters [18].

Non-Covalent Interactions in Crystal Structure

The crystal structure of paraxanthine is stabilized by an extensive network of non-covalent interactions including hydrogen bonds, π-π stacking interactions, and van der Waals forces [28] [34] [37]. Hydrogen bonding patterns involve the formation of classical N-H···O interactions between adjacent molecules, creating robust supramolecular synthons [28] [34].

Computational analysis using Hirshfeld surface methodology reveals that hydrogen-oxygen and nitrogen-hydrogen contacts account for significant portions of the total molecular surface interactions [28]. The presence of π-π stacking interactions between adjacent purine rings contributes additional stabilization energy to the crystal structure [28]. These stacking interactions typically occur at distances of approximately 3.4-3.5 angstroms with interaction energies in the range of -60 to -70 kilojoules per mole [28].

Purity

Quantity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 43 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 40 of 43 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Paraxanthine is a known human metabolite of caffeine.

Wikipedia

Use Classification

Dates

The determination of the Paraxanthine/Caffeine ratio as a metabolic biomarker for CYP1A2 activity in various human matrices by UHPLC-ESIMS/MS

Bassam Lajin, Natascha Schweighofer, Walter Goessler, Barbara Obermayer-PietschPMID: 34364467 DOI: 10.1016/j.talanta.2021.122658

Abstract

The Cytochrome P450 CYP1A2 is a central enzyme in the metabolism of drugs and xenobiotics. The overall activity of this enzyme is influenced by a complex array of biochemical, dietary, and genetic factors. One of the simplest ways to probe the overall output of CYP1A2 is to measure the ratio between the concentration of a precursor and a product of its activity. With the growing interest in the Paraxanthine/Caffeine ratio, the need arises to develop improved analytical methods specifically optimized for the rapid and sensitive determination of paraxanthine and caffeine in biological samples. We report a new optimized method for the determination of caffeine and paraxanthine in various human matrices. The method involved direct determination following protein precipitation based on ultra high performance liquid chromatographic separation with tandem mass spectrometric detection (UHPLC-ESIMS/MS). The method offers an improvement in the detection limit over previously published methods by at least 10-fold (0.1 pg), rapid chromatographic separation (ca. 5 min), the utilization of a green chromatographic solvent (5% v/v ethanol), direct determination with little sample preparation, and the employment of isotopically labeled internal standards and qualifier ions to ensure accuracy. Method validation in urine, saliva, and plasma was performed by spiking at various concentration levels where the recovery and repeatability were within ±15% and ±10%, respectively. The method was applied to investigate the levels of caffeine and paraxanthine in volunteers following controlled caffeine administration and to investigate the inter- and intra-individual variability in the paraxanthine/caffeine ratio in volunteers following an unrestricted caffeine diet. In conclusion, the developed UHPLC-ESIMS/MS method is optimized specifically for the simultaneous determination of the paraxanthine/caffeine ratio in multiple biological matrices, offers several advantages over the current methods, and is well suitable for application in large clinical studies.In vivo solid-phase microextraction swab sampling of environmental pollutants and drugs in human body for nano-electrospray ionization mass spectrometry analysis

Lin Wu, Zi-Cheng Yuan, Zeng-Ming Li, Zhengxu Huang, Bin HuPMID: 32534677 DOI: 10.1016/j.aca.2020.05.022

Abstract

In vivo sampling and sensitive detection of environmental pollutants and drugs in human body play a crucial role in understanding human health. In this study, in vivo solid-phase microextraction (SPME) swab was fabricated using a SPME fiber and a medical cotton swab for noninvasive sampling and extraction of environmental pollutants and drugs in human oral cavity, nasal cavity and on skin surface. After sampling, SPME was coupled with nano-electrospray ionization mass spectrometry (nanoESI-MS) for desorption, ionization, and detection of the extracted analytes. As a result, limit of detection (LOD) and limit of quantification (LOQ) of nicotine in oral fluid were found to be 1.0 pg/mL (S/N ≥ 3) and 4.0 pg/mL (S/N ≥ 10), respectively. Linear dynamic signal responses of nicotine exhibited excellent linearity (R= 0.9996) in human oral fluid ranging from 0.1 to 50 ng/mL. The coefficient of variation (CV) values of SPME swab for five measurements from sample vials and human body were 5.1-6.7% and 22.7-32.6%, respectively. Rapid analysis of a single sample could be completed within 10 min. Overall, our results demonstrated that SPME swab-MS is a promising noninvasive method for enhanced detection of analytes in human body.

Evaluation of the Performance and Hematocrit Independence of the HemaPEN as a Volumetric Dried Blood Spot Collection Device

Sigrid Deprez, Lucía Paniagua-González, Sofie Velghe, Christophe P StovePMID: 31638372 DOI: 10.1021/acs.analchem.9b03179

Abstract

Dried blood spots (DBS) are often used as a less invasive alternative to venous blood sampling. Despite its numerous advantages, the use of conventional DBS suffers from the hematocrit (hct) effect when analyzing a subpunch. This effect could be avoided by using hct-independent sampling devices, of which the hemaPEN is a recent example. This device collects the blood via four integrated 2.74 μL microcapillaries, each depositing the blood on a prepunched paper disc. In this study, we evaluated the technical performance of the hemaPEN devices, using an extensive bioanalytical validation and application on authentic patient samples. An LC-MS/MS method quantifying caffeine and its metabolite paraxanthine in dried whole blood (using the hemaPEN device) was fully validated, meeting all preset acceptance criteria. A comparative analysis of 91 authentic patient samples (hct range: 0.17-0.53) of hemaPEN, 3 mm DBS subpunches, and whole blood revealed a limited hct dependence (≤7% concentration difference over a 0.20-0.50 hct range) for the hemaPEN devices, which we could not attribute to the analytical procedure. Using conventional partial-punch DBS (3 mm punches), concentration differences of ≥25% over this hct range were found. The hemaPEN showed to be robust to the effects of blood sample volume, device lot, analytical operator, and storage stability. The technical performance of the hemaPEN when dealing with patients having a high hct and in cases where a large blood drop is present should be further investigated. Based on the successful validation and application on patient samples, we conclude that the hemaPEN device shows good potential for the volumetric collection of DBS.On-line in-tube solid phase microextraction coupled to capillary liquid chromatography-diode array detection for the analysis of caffeine and its metabolites in small amounts of biological samples

H D Ponce-Rodríguez, A A García-Robles, P Sáenz-González, J Verdú-Andrés, P Campíns-FalcóPMID: 31610396 DOI: 10.1016/j.jpba.2019.112914

Abstract

In-tube solid phase microextraction (IT-SPME) coupled on-line to capillary liquid chromatography with diode array detection provides a simple and fast analytical methodology for the simultaneous quantitation of caffeine and its three primary metabolites (theobromine, paraxanthine and theophylline) in micro samples of serum, saliva and urine matrices. The sample amount required for one analysis was only 2.5 μL of saliva, 6.25 μL of serum or 40 μL of urine, a requirement for its implementation in a hospital laboratory for preterm newborns, where sample availability is a major problem. In standard conditions, 25 μL of diluted saliva or serum (or 100 μL of urine) were processed by IT-SPME in 30 cm of commercially available capillary GC column coated with ZB-FFAP (100% nitroterephthalic modified polyethylene glycol). The retained compounds were desorbed from the IT-SPME capillary by the mobile phase (a gradient mixture of water and methanol) and the separation was carried out in a C18 column (150 mm × 0.5 mm i.d., 5 μm particle size). Analytes eluted before 14 min, at a flow rate of 15 μL min, and were detected by absorbance at 275 nm. The calibration graphs presented good linearity (R

> 0.99), without the presence of matrix effect, and recoveries between 84 and 112% were obtained. Limits of detection (S/N = 3) were 0.1 μg·mL

in serum and 0.5 μg·mL

in saliva and urine samples, for all compounds, and the intra- and inter-day variation coefficients (n = 3) were between 3 and 17%. Analytical figures of merit were similar to those proposed by other methodologies, but using lower sample volume and a faster and simpler sample treatment and analysis. Paired samples of serum and saliva from preterm newborns treated with caffeine at the pediatric intensive care unit were analyzed by the method, with statistically equivalent results for caffeine concentrations.

Prediction of self-assembly of adenosine analogues in solution: a computational approach validated by isothermal titration calorimetry

Luca Redivo, Rozalia-Maria Anastasiadi, Marco Pividori, Federico Berti, Maria Peressi, Devis Di Tommaso, Marina ResminiPMID: 30644470 DOI: 10.1039/c8cp05647a

Abstract

The recent discovery of the role of adenosine-analogues as neuroprotectants and cognitive enhancers has sparked interest in these molecules as new therapeutic drugs. Understanding the behavior of these molecules in solution and predicting their ability to self-assemble will accelerate new discoveries. We propose a computational approach based on density functional theory, a polarizable continuum solvation description of the aqueous environment, and an efficient search procedure to probe the potential energy surface, to determine the structure and thermodynamic stability of molecular clusters of adenosine analogues in solution, using caffeine as a model. The method was validated as a tool for the prediction of the impact of small structural variations on self-assembly using paraxanthine. The computational results were supported by isothermal titration calorimetry experiments. The thermodynamic parameters enabled the quantification of the actual percentage of dimer present in solution as a function of concentration. The data suggest that both caffeine and paraxanthine are present at concentrations comparable to the ones found in biological samples.A Metabolomic Study of Biomarkers of Habitual Coffee Intake in Four European Countries

Joseph A Rothwell, Pekka Keski-Rahkonen, Nivonirina Robinot, Nada Assi, Corinne Casagrande, Mazda Jenab, Pietro Ferrari, Marie-Christine Boutron-Ruault, Yahya Mahamat-Saleh, Francesca Romana Mancini, Heiner Boeing, Verena Katzke, Tilman Kühn, Katerina Niforou, Antonia Trichopoulou, Elisavet Valanou, Vittorio Krogh, Amalia Mattiello, Domenico Palli, Carlotta Sacerdote, Rosario Tumino, Augustin ScalbertPMID: 31483556 DOI: 10.1002/mnfr.201900659

Abstract

The goal of this work is to identify circulating biomarkers of habitual coffee intake using a metabolomic approach, and to investigate their associations with coffee intake in four European countries.Untargeted mass spectrometry-based metabolic profiling is performed on serum samples from 451 participants of the European Prospective Investigation on Cancer and Nutrition (EPIC) originating from France, Germany, Greece, and Italy. Eleven coffee metabolites are found to be associated with self-reported habitual coffee intake, including eight more strongly correlated (r = 0.25-0.51, p < 10E

). Trigonelline shows the highest correlation, followed by caffeine, two caffeine metabolites (paraxanthine and 5-Acetylamino-6-amino-3-methyluracil), quinic acid, and three compounds derived from coffee roasting (cyclo(prolyl-valyl), cyclo(isoleucyl-prolyl), cyclo(leucyl-prolyl), and pyrocatechol sulfate). Differences in the magnitude of correlations are observed between countries, with trigonelline most highly correlated with coffee intake in France and Germany, quinic acid in Greece, and cyclo(isoleucyl-prolyl) in Italy.

Several biomarkers of habitual coffee intake are identified. No unique biomarker is found to be optimal for all tested populations. Instead, optimal biomarkers are shown to depend on the population and on the type of coffee consumed. These biomarkers should help to further explore the role of coffee in disease risk.

Evaluation of the Capitainer-B Microfluidic Device as a New Hematocrit-Independent Alternative for Dried Blood Spot Collection

Sofie Velghe, Christophe P StovePMID: 30256092 DOI: 10.1021/acs.analchem.8b03512

Abstract

The hematocrit-bias still remains one of the most discussed issues when it comes to dried blood spot (DBS) analysis. Therefore, many attempts to cope with this issue have been made, among which the development of novel sampling tools such as the Capitainer-B (further referred to as MF (microfluidic)-DBS) devices. These are designed to allow a straightforward absorption of a fixed volume (13.5 μL) of blood by a preperforated paper disc, which can be analyzed afterward. The aim of this study was to evaluate the potential of these devices to nullify the hematocrit-based area bias and to investigate whether the amount of blood applied has an influence on the device performance. An LC-MS/MS method for the quantification of caffeine and paraxanthine in MF-DBS was fully validated, meeting all preset acceptance criteria. In a next step, using a set of 133 authentic, venous patient samples with a hematocrit range of 18.8-55.0, concentrations of both compounds in MF-DBS were compared to those in corresponding partial-punch pipetted DBS (PI-DBS) and liquid blood samples. When compared to blood as a reference, the concentrations obtained in MF-DBS were not affected by a bias in function of the evaluated hematocrit, in contrast to those obtained from partial-punch PI-DBS. Furthermore, analysis of samples resulting from spiking different volumes of whole blood at different hematocrit levels, revealed that the amount of blood applied at the device inlet has no influence on the performance of the devices. Therefore, it can be concluded from this study, being the first in which the impact of the hematocrit and the applied volume is evaluated by analyzing authentic, venous patient samples, that MF-DBS devices effectively assist in eliminating the hematocrit-based area bias, independently from the applied blood volume.Association of caffeine and related analytes with resistance to Parkinson disease among

Grace F Crotty, Romeo Maciuca, Eric A Macklin, Junhua Wang, Manuel Montalban, Sonnet S Davis, Jamal I Alkabsh, Rachit Bakshi, Xiqun Chen, Alberto Ascherio, Giuseppe Astarita, Sarah Huntwork-Rodriguez, Michael A SchwarzschildPMID: 32999056 DOI: 10.1212/WNL.0000000000010863

Abstract

To identify markers of resistance to developing Parkinson disease (PD) amongmutation carriers (

+), we carried out metabolomic profiling in individuals with PD and unaffected controls (UC), with and without the

mutation.

Plasma from 368 patients with PD and UC in the LRRK2 Cohort Consortium (LCC), comprising 118

+/PD+, 115

+/UC, 70

-/PD+, and 65

/UC, and CSF available from 68 of them, were analyzed by liquid chromatography with mass spectrometry. For 282 analytes quantified in plasma and CSF, we assessed differences among the 4 groups and interactions between

and PD status, using analysis of covariance models adjusted by age, study site cohort, and sex, with

value corrections for multiple comparisons.

Plasma caffeine concentration was lower in patients with PD vs UC (

< 0.001), more so among

+ carriers (by 76%) than among

- participants (by 31%), with significant interaction between

and PD status (

= 0.005). Similar results were found for caffeine metabolites (paraxanthine, theophylline, 1-methylxanthine) and a nonxanthine marker of coffee consumption (trigonelline) in plasma, and in the subset of corresponding CSF samples. Dietary caffeine was also lower in

PD+ compared to

UC with significant interaction effect with the

mutation (

< 0.001).

Metabolomic analyses of the LCC samples identified caffeine, its demethylation metabolites, and trigonelline as prominent markers of resistance to PD linked to pathogenic

mutations, more so than to idiopathic PD. Because these analytes are known both as correlates of coffee consumption and as neuroprotectants in animal PD models, the findings may reflect their avoidance by those predisposed to develop PD or their protective effects among

mutation carriers.

Association Between Maternal Caffeine Consumption and Metabolism and Neonatal Anthropometry: A Secondary Analysis of the NICHD Fetal Growth Studies-Singletons

Jessica L Gleason, Fasil Tekola-Ayele, Rajeshwari Sundaram, Stefanie N Hinkle, Yassaman Vafai, Germaine M Buck Louis, Nicole Gerlanc, Melissa Amyx, Alaina M Bever, Melissa M Smarr, Morgan Robinson, Kurunthachalam Kannan, Katherine L GrantzPMID: 33764424 DOI: 10.1001/jamanetworkopen.2021.3238

Abstract

Higher caffeine consumption during pregnancy has been associated with lower birth weight. However, associations of caffeine consumption, based on both plasma concentrations of caffeine and its metabolites, and self-reported caffeinated beverage intake, with multiple measures of neonatal anthropometry, have yet to be examined.To evaluate the association between maternal caffeine intake and neonatal anthropometry, testing effect modification by fast or slow caffeine metabolism genotype.

A longitudinal cohort study, the National Institute of Child Health and Human Development Fetal Growth Studies-Singletons, enrolled 2055 nonsmoking women at low risk for fetal growth abnormalities with complete information on caffeine consumption from 12 US clinical sites between 2009 and 2013. Secondary analysis was completed in 2020.

Caffeine was evaluated by both plasma concentrations of caffeine and paraxanthine and self-reported caffeinated beverage consumption measured/reported at 10-13 weeks gestation. Caffeine metabolism defined as fast or slow using genotype information from the single nucleotide variant rs762551 (CYP1A2*1F).

Neonatal anthropometric measures, including birth weight, length, and head, abdominal, arm, and thigh circumferences, skin fold and fat mass measures. The β coefficients represent the change in neonatal anthropometric measure per SD change in exposure.

A total of 2055 participants had a mean (SD) age of 28.3 (5.5) years, mean (SD) body mass index of 23.6 (3.0), and 580 (28.2%) were Hispanic, 562 (27.4%) were White, 518 (25.2%) were Black, and 395 (19.2%) were Asian/Pacific Islander. Delivery occurred at a mean (SD) of 39.2 (1.7) gestational weeks. Compared with the first quartile of plasma caffeine level (≤28 ng/mL), neonates of women in the fourth quartile (>659 ng/mL) had lower birth weight (β = -84.3 g; 95% CI, -145.9 to -22.6 g; P = .04 for trend), length (β = -0.44 cm; 95% CI, -0.78 to -0.12 cm; P = .04 for trend), and head (β = -0.28 cm; 95% CI, -0.47 to -0.09 cm; P < .001 for trend), arm (β = -0.25 cm; 95% CI, -0.41 to -0.09 cm: P = .02 for trend), and thigh (β = -0.29 cm; 95% CI, -0.58 to -0.04 cm; P = .07 for trend) circumference. Similar reductions were observed for paraxanthine quartiles, and for continuous measures of caffeine and paraxanthine concentrations. Compared with women who reported drinking no caffeinated beverages, women who consumed approximately 50 mg per day (~ 1/2 cup of coffee) had neonates with lower birth weight (β = -66 g; 95% CI, -121 to -10 g), smaller arm (β = -0.17 cm; 95% CI, -0.31 to -0.02 cm) and thigh (β = -0.32 cm; 95% CI, -0.55 to -0.09 cm) circumference, and smaller anterior flank skin fold (β = -0.24 mm; 95% CI, -0.47 to -0.01 mm). Results did not differ by fast or slow caffeine metabolism genotype.

In this cohort study, small reductions in neonatal anthropometric measurements with increasing caffeine consumption were observed. Findings suggest that caffeine consumption during pregnancy, even at levels much lower than the recommended 200 mg per day of caffeine, are associated with decreased fetal growth.

Exploring the Association between Urine Caffeine Metabolites and Urine Flow Rate: A Cross-Sectional Study

Shou En Wu, Wei-Liang ChenPMID: 32933151 DOI: 10.3390/nu12092803